molecular formula C12H12N2 B1312901 (3-(Pyridin-4-yl)phenyl)methanamine CAS No. 864069-25-0

(3-(Pyridin-4-yl)phenyl)methanamine

Cat. No. B1312901
M. Wt: 184.24 g/mol
InChI Key: BNBPIAMMLAHLAM-UHFFFAOYSA-N
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Description

“(3-(Pyridin-4-yl)phenyl)methanamine” is a compound that belongs to the class of arylalkylamines. It has a molecular weight of 184.24 . The IUPAC name for this compound is [4- (4-pyridinyl)phenyl]methanamine .


Synthesis Analysis

The synthesis of compounds similar to “(3-(Pyridin-4-yl)phenyl)methanamine” has been reported in the literature. For instance, a new redox-active ligand, tris (4- (pyridin-4-yl)phenyl)amine (Npy 3), has been synthesized and incorporated into the coordination framework . Another study reported the synthesis of 3- (Pyridin-4-yl)-1,2,4-Triazines and their analogs .


Molecular Structure Analysis

The InChI code for “(3-(Pyridin-4-yl)phenyl)methanamine” is 1S/C12H12N2/c13-9-10-1-3-11 (4-2-10)12-5-7-14-8-6-12/h1-8H,9,13H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(3-(Pyridin-4-yl)phenyl)methanamine” is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

  • Catalytic Applications

    • (3-(Pyridin-4-yl)phenyl)methanamine derivatives have been used in the synthesis of unsymmetrical NCN′ pincer palladacycles. These palladacycles demonstrated significant catalytic activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
  • Photocytotoxicity and Cellular Imaging

    • Iron(III) complexes incorporating (3-(Pyridin-4-yl)phenyl)methanamine exhibited remarkable photocytotoxicity in red light and have been used for cellular imaging. These complexes showed a unique ability to interact with DNA and generate reactive oxygen species, demonstrating potential in cancer treatment and diagnostic imaging (Basu et al., 2014).
  • Synthesis of Novel Schiff Bases

    • Schiff bases of 3-aminomethyl pyridine, a related compound, have been synthesized for potential use as anticonvulsant agents. This showcases the utility of such compounds in medicinal chemistry for developing new pharmaceuticals (Pandey & Srivastava, 2011).
  • Photo-Induced Reactions

    • Photochemistry studies of complexes involving (3-(Pyridin-4-yl)phenyl)methanamine showed that under UV or visible irradiation, these complexes enhance the rate of electron transfer to oxygen, creating superoxide radical anions. This finding could have implications in the development of photoresponsive materials or chemical processes (Draksharapu et al., 2012).
  • Antiosteoclast Activity

    • Certain boronates synthesized with (3-(Pyridin-4-yl)phenyl)methanamine derivatives exhibited moderate to high antiosteoclast and osteoblast activity. This research highlights the compound's potential in the treatment of diseases related to bone resorption (Reddy et al., 2012).
  • Anticancer Activity

    • Palladium and Platinum complexes based on Schiff bases, including (3-(Pyridin-4-yl)phenyl)methanamine, showed promising anticancer activity against various human cancerous cell lines. Such complexes could pave the way for new chemotherapeutic agents (Mbugua et al., 2020).

Safety And Hazards

The safety information for “(3-(Pyridin-4-yl)phenyl)methanamine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

(3-pyridin-4-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBPIAMMLAHLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470377
Record name Benzenemethanamine, 3-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyridin-4-yl)phenyl)methanamine

CAS RN

864069-25-0
Record name Benzenemethanamine, 3-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ES Shore - 2016 - search.proquest.com
The opening of the mitochondrial permeability transition pore (MPTP) causes cell death via necrosis in acute pancreatitis (AP) which has no curative drug treatment. Cyclophilin D (CypD…
Number of citations: 4 search.proquest.com

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